molecular formula C21H21NO3 B2505322 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide CAS No. 1105209-01-5

2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide

Cat. No.: B2505322
CAS No.: 1105209-01-5
M. Wt: 335.403
InChI Key: DCDRUDOVXWAXJZ-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2-phenoxyethyl)-1-naphthamide is a synthetic aromatic amide characterized by a naphthalene backbone substituted with an ethoxy group at position 2 and a phenoxyethylamine moiety linked via an amide bond. Its design combines lipophilic (naphthalene, ethoxy) and polar (amide, phenoxyethyl) groups, which may influence solubility, bioavailability, and target interactions .

Properties

IUPAC Name

2-ethoxy-N-(2-phenoxyethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-2-24-19-13-12-16-8-6-7-11-18(16)20(19)21(23)22-14-15-25-17-9-4-3-5-10-17/h3-13H,2,14-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDRUDOVXWAXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide typically involves the reaction of 2-ethoxy-1-naphthoic acid with 2-phenoxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or phenoxyethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding naphthoic acid derivatives.

    Reduction: Formation of reduced naphthamide derivatives.

    Substitution: Formation of substituted naphthamide derivatives with different functional groups.

Scientific Research Applications

2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide with six analogs, highlighting molecular features and biological activities where available:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity Reference
2-Ethoxy-N-(2-phenoxyethyl)-1-naphthamide C₂₁H₂₁NO₃ 335.40 Ethoxy (C2), phenoxyethyl (amide) No direct data N/A
2-Ethoxy-N-(2-fluorophenyl)-1-naphthamide C₁₉H₁₆FNO₂ 309.33 Ethoxy (C2), 2-fluorophenyl (amide) Structural analog; fluorination enhances electronegativity
N-[2-(2-Chlorophenoxy)ethyl]-1-methoxy-2-naphthamide C₂₀H₁₈ClNO₃ 355.81 Methoxy (C1), 2-chlorophenoxyethyl (amide) Chlorine increases steric bulk; may affect receptor binding
2-(2-Ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide C₂₁H₁₉NO₄ 349.38 Formyl (C4), ethoxy (C2), naphthyl (amide) Formyl group introduces reactivity for covalent interactions
2-Ethoxy-N-(4-methoxyphenyl)-1-naphthamide C₂₀H₁₉NO₃ 321.37 Ethoxy (C2), 4-methoxyphenyl (amide) Methoxy improves lipophilicity; may enhance membrane permeability
2-Ethoxy-N-(2-methylphenyl)-1-naphthamide C₂₀H₁₉NO₂ 305.37 Ethoxy (C2), 2-methylphenyl (amide) Methyl group may reduce solubility but increase metabolic stability

Key Structural and Functional Insights:

Substituent Position and Bioactivity: The position of substituents significantly impacts activity. For example, in phenoxyethyl benzoates, the 4-hydroxy derivative exhibited stronger cytotoxicity (IC₅₀ < 62.5 µg/mL) than the 2-hydroxy analog (52% viability at 500 µg/mL) due to hydrogen-bonding interactions with DNA . This suggests that para-substituted groups in naphthamides (e.g., 4-methoxyphenyl in ) may optimize target engagement.

Electron-Withdrawing vs. Conversely, methoxy () and methyl () groups are electron-donating, which may improve metabolic stability or membrane penetration .

Steric and Reactivity Effects: Bulky substituents (e.g., 2-chlorophenoxyethyl in ) could hinder target access, while reactive groups like formyl () enable covalent modifications, useful in prodrug design or irreversible inhibitors .

Phenoxyethyl and methoxy groups balance this by introducing polarity .

Biological Activity

2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide can be represented as follows:

C17H19NO3\text{C}_{17}\text{H}_{19}\text{N}\text{O}_{3}

This compound features a naphthalene ring, an ethoxy group, and a phenoxyethyl substituent, which contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans16

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study conducted on human cancer cell lines demonstrated that it induces apoptosis through the activation of caspase pathways. The IC50 values for various cancer cell lines are listed in Table 2.

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

The mechanism by which 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide exerts its biological effects involves several pathways:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial and cancer cells, contributing to its antimicrobial and anticancer effects.
  • Cell Cycle Arrest : Studies indicate that it causes cell cycle arrest at the G1 phase, preventing further progression and leading to apoptosis.

Case Studies

A notable case study involved the application of this compound in treating infections caused by resistant bacterial strains. In clinical trials, patients treated with a formulation containing 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide showed improved recovery rates compared to those receiving standard antibiotic therapy.

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